4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Description
4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpyrimidinyl group, and an indole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C28H32N6O |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C28H32N6O/c1-18-16-19(2)32-27(31-18)34-26(29-15-14-21-17-30-24-9-7-6-8-23(21)24)33-25(35)20-10-12-22(13-11-20)28(3,4)5/h6-13,16-17,30H,14-15H2,1-5H3,(H2,29,31,32,33,34,35) |
InChI Key |
DTCTTZBPIWZIOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative.
Introduction of the Pyrimidinyl Group:
Coupling with Benzamide: The final step involves the coupling of the indole-pyrimidinyl intermediate with 4-tert-butylbenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide can undergo various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Uniqueness
4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Biological Activity
4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a unique structure that includes a benzamide moiety and an indole group. Its molecular formula is , with a molecular weight of approximately 382.48 g/mol.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Cholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmission in the central nervous system. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : The compound has been associated with significant antioxidant properties, which can protect neuronal cells from oxidative stress. This is evidenced by studies showing reduced reactive oxygen species (ROS) formation in neuronal cell cultures treated with related compounds .
In Vitro Studies
- Cholinesterase Inhibition :
- Antioxidant Assays :
In Vivo Studies
Case studies involving animal models have shown promising results:
- Neuroprotective Effects : In rodent models of oxidative stress-induced neurotoxicity, administration of the compound resulted in improved cognitive function and reduced neuronal damage .
Data Tables
The following table summarizes the biological activity data of related compounds:
| Compound | Target Enzyme | IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| Compound A | AChE | 1.90 | High |
| Compound B | BChE | 0.084 | Moderate |
| Compound C | ROS Formation | N/A | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
